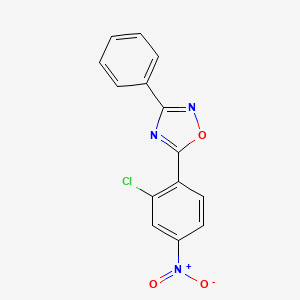![molecular formula C19H22N2S2 B5796670 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5796670.png)
1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine is not fully understood. However, studies suggest that the compound may act by inhibiting specific enzymes or signaling pathways that are involved in cancer cell proliferation and survival. The compound may also modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. The compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine in lab experiments is its potent anti-cancer activity. The compound has shown promising results in preclinical studies and may have potential as a therapeutic agent. However, one of the limitations of using the compound is its low solubility, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine. One of the significant directions is to study the compound's mechanism of action in more detail to understand its anti-cancer and anti-inflammatory activity better. Another direction is to develop more efficient synthesis methods to improve the compound's bioavailability and efficacy. Additionally, further studies are needed to assess the compound's safety profile and potential side effects.
Conclusion:
In conclusion, 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine is a chemical compound that has shown promising results as an anti-cancer and anti-inflammatory agent. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential applications and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-(methylthio)benzaldehyde with thiourea to form 4-(methylthio)phenylisothiourea. This compound is then reacted with benzylchloride to form 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine has been studied for its potential applications in various scientific fields. One of the significant applications is in the field of medicinal chemistry, where the compound has shown promising results as an anti-cancer agent. The compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S2/c1-23-18-9-7-17(8-10-18)19(22)21-13-11-20(12-14-21)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOPHKIAPXXDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)

![2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5796633.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5796665.png)


![N''-[3-methoxy-4-(4-nitrophenoxy)benzylidene]carbonohydrazonic diamide hydrochloride](/img/structure/B5796693.png)